N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
“N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with benzoyl and phenyl groups, along with a methoxyphenylthioacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, which undergoes cyclization with a benzoyl chloride derivative to form the thiazole ring.
Substitution Reactions: The thiazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution.
Thioether Formation: The methoxyphenylthioacetamide moiety is introduced via a nucleophilic substitution reaction, where a methoxyphenylthiol reacts with a haloacetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, Friedel-Crafts catalysts (e.g., AlCl3), or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents could play a crucial role in binding to these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- N-(5-benzoylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methylphenyl)thio)acetamide
Uniqueness
“N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups on the thiazole ring, along with the methoxyphenylthioacetamide moiety, may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c1-30-19-12-14-20(15-13-19)31-16-21(28)26-25-27-22(17-8-4-2-5-9-17)24(32-25)23(29)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCLEMUZNGATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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